Copper vanadium oxide (CuV2O6)
Description
Properties
IUPAC Name |
dicopper;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.7O.2V/q2*+2;7*-2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPNLLIZZFQGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2O7V2-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14958-34-0 | |
| Record name | Copper vanadium oxide (CuV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014958340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper vanadium oxide (CuV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrothermal Synthesis
Hydrothermal synthesis is the most commonly employed method for preparing CuV2O6 due to its ability to control crystal growth, morphology, and phase purity at relatively low temperatures compared to solid-state methods.
Procedure : Typically, aqueous solutions of copper salts (e.g., copper nitrate or copper acetate) and vanadium precursors (e.g., ammonium metavanadate or vanadium pentoxide dissolved in alkaline media) are mixed in stoichiometric ratios. The mixture is sealed in an autoclave and heated at temperatures between 150°C and 200°C for several hours to days.
Advantages : This method allows the formation of well-crystallized CuV2O6 with controlled particle size and morphology. By adjusting parameters such as temperature, reaction time, pH, and the use of surfactants or templates, the physical properties of the product can be finely tuned.
Research Findings : Studies have shown that hydrothermal conditions lead to the formation of pure CuV2O6 phase with layered structures, which is beneficial for lithium-ion intercalation. The presence of water molecules and hydroxyl groups during synthesis can influence the formation of hydrated phases or intermediates such as Cu3V2O7(OH)2·2H2O, which can transform into CuV2O6 upon calcination.
Solid-State Reaction Method
The solid-state reaction method involves mixing solid copper and vanadium oxide precursors followed by high-temperature calcination.
Procedure : Stoichiometric amounts of CuO or Cu2O and V2O5 powders are thoroughly ground and then calcined at temperatures typically ranging from 500°C to 700°C in air or controlled atmospheres for several hours.
Advantages : This method is straightforward and scalable for industrial production. It can produce bulk CuV2O6 with high crystallinity.
Limitations : High temperatures may lead to particle agglomeration and less control over morphology. Additionally, phase purity might be compromised without precise control of temperature and atmosphere.
Research Findings : Calcination at around 600°C yields CuV2O6 with stable layered structures. However, prolonged heating or higher temperatures may induce phase transitions or the formation of secondary phases.
Sol-Gel and Other Wet Chemical Methods
Sol-gel and related wet chemical methods have been explored to synthesize CuV2O6 with controlled stoichiometry and homogeneity.
Procedure : Metal precursors are dissolved in solvents with chelating agents to form a gel, which is then dried and calcined to form the oxide.
Advantages : These methods allow molecular-level mixing, leading to uniform composition and potentially lower calcination temperatures.
Research Findings : While less common than hydrothermal and solid-state methods, sol-gel routes have demonstrated the ability to produce nanosized CuV2O6 powders with enhanced surface area, which is beneficial for catalytic applications.
Comparative Data Table of Preparation Methods for CuV2O6
| Preparation Method | Temperature Range | Duration | Advantages | Disadvantages | Typical Product Characteristics |
|---|---|---|---|---|---|
| Hydrothermal | 150–200°C | 12–72 hours | Good control of morphology and phase purity; low temperature | Longer synthesis time; requires autoclave | Layered, well-crystallized CuV2O6; controlled particle size |
| Solid-State Reaction | 500–700°C | Several hours | Simple, scalable for bulk production | High temperature; less morphology control | Bulk crystalline CuV2O6; possible phase impurities if conditions not optimized |
| Sol-Gel and Wet Chemical | 100–400°C (calcination) | Gelation + calcination time | Molecular-level mixing; nanoscale powders | More complex process; requires careful drying and calcination | Nanosized CuV2O6 powders with high surface area |
Detailed Research Findings
Phase Control : The hydrothermal method allows precise control over phase formation by adjusting pH and temperature, avoiding unwanted phases such as Cu2V2O7 or Cu5V2O10, which have different vanadium coordination environments (VO4 tetrahedra vs. VO5 pyramids).
Morphology Influence : Hydrothermal synthesis can produce nanorods, nanoplates, or layered nanosheets of CuV2O6, which enhance lithium-ion diffusion and catalytic surface area. Solid-state methods typically yield larger, less defined particles.
Electrochemical Performance : CuV2O6 synthesized hydrothermally exhibits superior electrochemical properties due to its well-defined layered structure facilitating multi-step copper redox reactions (Cu2+/Cu+ and Cu+/Cu0), which contribute to higher capacity and energy density in lithium-ion battery electrodes.
Catalytic Activity : The surface area and exposed active sites of CuV2O6 prepared by wet chemical methods enhance catalytic performance in oxidation reactions such as toluene oxidation and SO3 decomposition, with hydrothermal and sol-gel methods favored for catalyst preparation.
Chemical Reactions Analysis
3.1. Displacement Reactions
CuV2O6 has been investigated as a cathode material for zinc-ion batteries, where it undergoes displacement reactions during charge-discharge cycles. The reduction/oxidation mechanism involves the conversion of Cu^2+ to Cu^0, demonstrating its potential for energy storage applications .
3.2. Photocatalytic Reactions
CuV2O6 exhibits photocatalytic properties, particularly in the degradation of organic pollutants in wastewater. Under sunlight irradiation, it facilitates the breakdown of dyes such as methyl red and heavy metal ions from polluted water. The efficiency of these reactions is influenced by factors such as particle size and surface area .
3.3. Photoelectrochemical Reactions
In photoelectrochemical applications, CuV2O6 serves as a photoanode for water oxidation. The compound shows promising results with a bandgap of approximately 1.9 eV, enabling effective solar energy conversion. Studies have reported photocurrent densities reaching up to 0.18 mA/cm² under simulated sunlight conditions .
Table 2: Key Chemical Reactions Involving CuV2O6
| Reaction Type | Description | Observations |
|---|---|---|
| Displacement Reaction | In zinc-ion batteries | High capacity retention |
| Photocatalytic Reaction | Degradation of organic pollutants | Effective under sunlight |
| Photoelectrochemical Reaction | Water oxidation for solar energy conversion | Significant photocurrent generation |
Characterization Techniques
Characterization of CuV2O6 is essential to understand its structural and functional properties:
-
X-ray Diffraction (XRD) : Used to confirm phase purity and crystallinity.
-
Scanning Electron Microscopy (SEM) : Provides insights into particle morphology.
-
Energy Dispersive X-ray Spectroscopy (EDX) : Analyzes elemental composition.
These techniques collectively validate the successful synthesis and functional characteristics of CuV2O6 .
Scientific Research Applications
Photoelectrochemical Applications
Overview of PEC Properties
CuV2O6 has been identified as a promising material for use in photoanodes for PEC water splitting. Its suitable bandgap of approximately 1.9 eV allows it to efficiently utilize visible light for solar energy conversion. Studies have demonstrated that CuV2O6 can achieve a maximum photocurrent density of 0.18 mA/cm² under simulated sunlight conditions, showcasing its potential for sustainable hydrogen production through water oxidation .
Key Findings:
- Bandgap and Stability: CuV2O6 exhibits excellent structural stability during the oxygen evolution reaction (OER), crucial for long-term applications in PEC systems .
- Charge Carrier Dynamics: Time-resolved microwave conductivity tests indicate limitations in charge carrier mobility and lifetime, which are critical factors influencing the overall efficiency of PEC devices .
Photocatalytic Applications
Synthesis and Characterization
The photocatalytic performance of CuV2O6 has been extensively studied, particularly in the degradation of organic pollutants and heavy metals from wastewater. Various synthesis methods, including hydrothermal techniques, have been employed to produce nanostructured CuV2O6 with high surface areas, enhancing their photocatalytic activity .
Performance Metrics:
- Dye Degradation: In experiments involving synthetic wastewater containing methyl red dye, CuV2O6 nanoparticles demonstrated degradation efficiencies exceeding 98% when optimized for catalyst concentration .
- Heavy Metal Removal: The material also showed effective removal rates for heavy metals such as lead (Pb), iron (Fe), chromium (Cr), and manganese (Mn), indicating its dual functionality in environmental remediation .
Energy Storage Applications
Recent studies have explored the incorporation of CuV2O6 into composite materials to enhance energy storage capabilities. For instance, hybrid structures combining CuV2O6 with MXene materials have shown improved electrical conductivity and faster charge diffusion rates, making them suitable candidates for battery applications .
Key Insights:
- Composite Structures: The integration of CuV2O6 with other materials like MXenes leads to better rate performance and longer cycling stability in energy storage devices .
- Potential for Supercapacitors: The unique properties of CuV2O6 suggest its applicability in supercapacitor technologies, where rapid charge/discharge cycles are essential.
Summary Table of Applications
| Application Area | Key Findings/Performance Metrics |
|---|---|
| Photoelectrochemical | Bandgap: 1.9 eV; Max photocurrent density: 0.18 mA/cm² |
| Photocatalysis | >98% dye degradation; Effective heavy metal removal |
| Energy Storage | Enhanced conductivity in composites; Improved cycling stability |
Mechanism of Action
The mechanism by which copper vanadium oxide exerts its effects varies depending on the application:
Energy Storage: In supercapacitors, CuV2O6 stores energy through electrochemical reactions at its surface, involving the transfer of electrons and ions.
Photocatalysis: In photocatalytic applications, CuV2O6 absorbs light and generates electron-hole pairs that participate in redox reactions to degrade pollutants.
Photoelectrochemical Sensing: In sensors, CuV2O6 undergoes photoelectrochemical reactions that change its electrical properties in response to chemical changes.
Comparison with Similar Compounds
Copper Pyrovanadate (Cu₂V₂O₇)
- Structure: Monoclinic Cu₂V₂O₇ features edge-sharing VO₄ tetrahedra and CuO₅ polyhedra, differing from CuV₂O₆’s triclinic framework of corner-sharing VO₆ octahedra .
Electrochemical Performance :
Property CuV₂O₆ Cu₂V₂O₇ Specific Capacitance 497 F g⁻¹ (1 A g⁻¹) N/A Li-ion Capacity ~500 mAh g⁻¹ ~300 mAh g⁻¹ Bandgap 1.83–1.89 eV 1.98 eV - PEC Performance : Cu₂V₂O₇ shows superior stability under illumination (10% photocurrent drop after 10 hours) compared to CuV₂O₆, which forms a CuO passivation layer under light .
Cobalt Vanadate (CoV₂O₆)
- Structure: CoV₂O₆ adopts a monoclinic structure with Co²⁺ in octahedral coordination, contrasting with CuV₂O₆’s mixed Cu⁺/Cu²⁺ sites .
- Electrochemical Behavior :
Metric CoV₂O₆ CuV₂O₆ Na-ion Capacity 320 mAh g⁻¹ 290 mAh g⁻¹ Rate Capability 85% retention at 2C 92% retention at 2 A g⁻¹ - CoV₂O₆’s higher capacity retention is attributed to its rigid framework, while CuV₂O₆ benefits from copper’s redox flexibility .
Functional Analogues
Silver Vanadium Oxide (Ag₂V₄O₁₁)
- Applications : Both Ag₂V₄O₁₁ and CuV₂O₆ are used in primary lithium batteries.
- Performance :
Parameter Ag₂V₄O₁₁ CuV₂O₆ Theoretical Capacity 315 mAh g⁻¹ ~500 mAh g⁻¹ Cost High (Ag scarcity) Low (Cu abundance) Discharge Voltage 3.2 V 2.8 V - CuV₂O₆ offers higher capacity and cost-effectiveness but lower voltage output .
Zinc Vanadate (ZnV₂O₄)
- Structure : Spinel ZnV₂O₄ vs. layered CuV₂O₆.
- Electrochemical Stability :
Optical and Catalytic Properties
Cadmium Vanadate (CdV₂O₆)
Iron Vanadate (FeV₂O₄)
- Magnetic Properties : FeV₂O₄ exhibits spinel-driven ferrimagnetism, while CuV₂O₆ shows weak paramagnetism due to Cu²⁺’s d⁹ configuration .
- Na-ion Anode Performance: FeV₂O₄ delivers 450 mAh g⁻¹ vs. CuV₂O₆’s 290 mAh g⁻¹, attributed to iron’s multi-electron redox reactions .
Key Challenges and Research Directions
- Stability : CuV₂O₆ degrades under high-voltage cycling or prolonged illumination, necessitating coatings (e.g., graphene oxide) or doping (e.g., Ta in CuTa₂₋ₓVₓO₆) .
- Synthesis : Phase-pure α-CuV₂O₆ requires precise pH control to avoid impurities like α-Cu₂V₂O₇ .
- Contradictions : Discrepancies in reported bandgap values (1.83 eV indirect vs. 1.89 eV direct) highlight sensitivity to synthesis methods and crystallinity .
Biological Activity
Copper vanadium oxide (CuV2O6) has garnered attention in recent years due to its potential biological activities, including antibacterial and cytotoxic properties. This article synthesizes current research findings, highlighting the compound's synthesis, characterization, and biological effects.
1. Synthesis and Characterization
CuV2O6 can be synthesized through various methods, including hydrothermal synthesis and solution combustion techniques. The characterization of this compound typically involves techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) to confirm its structural integrity and morphology.
Table 1: Characterization Techniques for CuV2O6
| Technique | Purpose |
|---|---|
| X-ray Diffraction | Determine crystal structure |
| Scanning Electron Microscopy | Analyze surface morphology |
| Energy Dispersive X-ray Spectroscopy | Elemental analysis |
2. Antibacterial Activity
Recent studies indicate that CuV2O6 exhibits significant antibacterial properties. For instance, research has shown that CuV2O6 nanostructures demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that disrupt bacterial cell membranes.
Case Study: Antibacterial Efficacy
In a study published in Journal of Inorganic Chemistry, CuV2O6 was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antibacterial agent .
3. Cytotoxic Activity
The cytotoxic effects of CuV2O6 have been evaluated on various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for therapeutic applications.
Table 2: Cytotoxicity Results of CuV2O6
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Induction of apoptosis |
| MCF-7 | 25 | ROS generation |
| DLD-1 | 35 | Cell cycle arrest |
In vitro studies demonstrated that CuV2O6 significantly reduced cell viability in HeLa and MCF-7 cells, with IC50 values indicating effective cytotoxicity .
4. Mechanisms of Biological Activity
The biological activity of CuV2O6 is attributed to several mechanisms:
- Oxidative Stress : The generation of ROS leads to oxidative damage in cells.
- Membrane Disruption : Interaction with bacterial membranes contributes to its antibacterial effects.
- Apoptosis Induction : In cancer cells, CuV2O6 promotes programmed cell death via mitochondrial pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
